Docosyl methacrylate
Overview
Description
Docosyl methacrylate is a useful research compound. Its molecular formula is C26H50O2 and its molecular weight is 394.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymerization and Molecular Weight Analysis
Poly(n-docosyl methacrylate) has been synthesized through emulsion polymerization, offering insights into its molecular weight and dimensions. Light scattering studies provided valuable data on molecular weight and the absence of association in solution, crucial for understanding its physical properties in different solvents and temperatures (Levi, Valles, & Schramm, 1962).Dynamic Mechanical Properties
Research on poly-n-docosyl methacrylate has explored its dynamic mechanical properties, including the real and imaginary components of complex compliance. This analysis is essential for applications requiring materials with specific mechanical characteristics (Saunders & Ferry, 1959).Biocompatible Copolymer Synthesis
The synthesis of biocompatible copolymers using methacryloyloxyethyl phosphorylcholine and various methacrylic monomers, including docosyl methacrylate, has been reported. These copolymers have potential biomedical applications due to their biocompatibility (Ma et al., 2003).Optical Applications
This compound has been used in dye-doped polymer matrices for optical limiting applications, demonstrating its utility in enhancing optochemical and optophysical stability in nonlinear optical applications (Aithal, Singh, & Rao, 2003).Analytical Techniques for Methacrylate Detection
High-performance liquid chromatography has been employed for the detection of methacrylate in biological samples, showcasing its role in analytical methodologies relevant to various research areas (Bereznowski, Marlewski, & Smolenski, 1994).Scaffold for Tissue Engineering Applications
Methacrylated hyaluronic acid is used in tissue engineering, with the degree of methacrylation impacting hydrogel crosslinking, crucial for cell interactions. This demonstrates the importance of this compound in creating scaffolds for biological applications (Yousefi, Kandel, & Pleshko, 2018).Composite Materials in Dentistry
Poly(methacrylic acid) composites, incorporating this compound, have been studied for dental applications. Their synthesis and characterization highlight the potential for creating materials with specific properties for dental use (Cucuruz et al., 2016).
Mechanism of Action
Target of Action
Docosyl methacrylate, also known as behenyl methacrylate, is a saturated 22-carbon aliphatic alcohol . It exhibits antiviral activity against many lipid enveloped viruses, including the herpes simplex virus (HSV) . The primary target of this compound is the fusion between the human cell plasma membrane and the HSV envelope .
Mode of Action
The compound works by inhibiting the fusion between the human cell plasma membrane and the HSV envelope . This action prevents the viral entry into cells and subsequent viral replication .
Pharmacokinetics
The molecular weight of the compound is 3266 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The primary result of this compound’s action is the prevention of viral entry into cells and subsequent viral replication . This leads to a reduction in the severity and duration of cold sores or fever blisters .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound may cause an allergic skin reaction , suggesting that individual immune responses can affect its efficacy Additionally, the compound’s stability and action may be influenced by physical and chemical conditions, such as temperature and pH.
Safety and Hazards
Future Directions
Future research could focus on broadening the applicability of Docosyl methacrylate. For example, the synthesis of polymers with controlled architecture via reverse ATRP using AIBN/FeCl3/bpy catalytic system . Additionally, the use of this compound in the production of pour point depressants, particle stabilizers, textile and metal coating, self-assembling amphiphilic polymers, and amphoteric polymers as protective colloids could be explored .
Biochemical Analysis
Biochemical Properties
It is known that methacrylates can be incorporated into hydrogels, which have been used in biomedical engineering . The cells responded positively to the degree of methacrylation and showed attachment, growth, and proliferated on both hydrogels .
Cellular Effects
It is known that methacrylates can cause irritation of eyes and skin
Molecular Mechanism
It is known that methacrylates can undergo free-radical crosslinking polymerization . This process involves the formation of covalent bonds between polymer chains, leading to the formation of a three-dimensional network structure .
Temporal Effects in Laboratory Settings
It is known that methacrylates can form stable polymers
Metabolic Pathways
It is expected that docosyl methacrylate would be metabolized in a similar way to other alkyl methacrylates .
Properties
IUPAC Name |
docosyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-26(27)25(2)3/h2,4-24H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDWICPYKQMQSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27252-90-0 | |
Record name | 2-Propenoic acid, 2-methyl-, docosyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27252-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20884925 | |
Record name | 2-Propenoic acid, 2-methyl-, docosyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | 2-Propenoic acid, 2-methyl-, docosyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
16669-27-5 | |
Record name | Behenyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16669-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, docosyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016669275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, docosyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, docosyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Docosyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.998 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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